9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride
Description
Properties
IUPAC Name |
9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2.ClH/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10;/h1,3,5,14-15H,2,4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOGITPXKIHLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)NC3=C2C=CC=C3F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-84-6 | |
| Record name | Azepino[3,4-b]indole, 9-fluoro-1,2,3,4,5,10-hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Indole Core Construction
The Fischer indole synthesis remains a cornerstone for constructing the fluorinated indole moiety. As demonstrated in pyridoindole syntheses, this method involves:
- Condensation of 4-fluorophenylhydrazine with a Boc-protected 4-piperidone under acidic conditions.
- Thermal-sigmatropic rearrangement to form the indole ring.
- Acid-catalyzed cyclization and ammonia elimination to yield the γ-carboline intermediate.
Typical conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/HCl or EtOH/2,4,6-trichloro-1,3,5-triazine |
| Temperature | 80–100°C |
| Yield | 60–85% |
Azepine Ring Closure
Post-indole formation, the azepine ring is installed via intramolecular Mizoroki-Heck coupling :
- Introduction of a bromoethyl side chain at the indole nitrogen.
- Palladium-catalyzed coupling (Pd(OAc)₂, PPh₃, K₂CO₃) induces C–C bond formation.
- Reductive N-heterocyclization completes the azepinoindole core.
Critical parameters :
- Catalyst loading: 5 mol% Pd(OAc)₂
- Ligand: 1,1'-bis(diphenylphosphino)ferrocene (dppf)
- Yield improvement: Microwave irradiation reduces reaction time to 2 hr (78% yield).
Multicomponent Aza-[4+3] Cycloaddition
A breakthrough methodology from recent work enables single-step assembly of the azepinoindole scaffold:
Reaction Design
Components :
- 4-Fluoroaniline (fluorine source)
- Tryptophan derivative (indole precursor)
- Formaldehyde (C1 synthon)
- Acetylenedicarboxylate (dienophile)
Mechanism :
- In situ generation of an indol-3-yl cation via acid catalysis.
- Concurrent formation of an N-arylimine intermediate.
- Cooperative aza-[4+3] cycloaddition forms the azepine ring.
Optimized conditions :
| Parameter | Value |
|---|---|
| Catalyst | Sc(OTf)₃ (10 mol%) |
| Solvent | CH₃CN/H₂O (9:1) |
| Temperature | 60°C, 12 hr |
| Yield | 65–82% |
Advantages and Limitations
- Strengths : Atom economy, no protecting groups required.
- Drawbacks : Limited scope for electron-deficient anilines.
Brønsted Acid-Catalyzed Annulation
A complementary approach adapts ketimine cyclization strategies:
Reaction Pathway
- Condensation of 5-fluoroindole-2-carbaldehyde with N-Boc-1,5-diaminopentane.
- Brønsted acid (p-TsOH) catalyzed dihydrospiroindolequinoline formation.
- Ring expansion via hydride shift yields the azepinoindole.
Key observations :
- Solvent effects: DCE outperforms THF (yield increase from 45% to 73%).
- Acid strength: p-TsOH > TFA > AcOH in cyclization efficiency.
Final Hydrochloride Salt Formation
All routes converge on salt formation:
- Free base isolation via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
- Treatment with HCl (1.25 eq) in anhydrous Et₂O.
- Recrystallization from EtOH/Et₂O affords crystalline hydrochloride.
Quality control parameters :
| Property | Specification |
|---|---|
| Purity (HPLC) | ≥99.5% |
| Water content | ≤0.5% (KF) |
| Residual solvents | <500 ppm (ICH Q3C) |
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Fischer/Heck | 5 | 52 | 98.2 | Scalability (>100 g) |
| Multicomponent | 1 | 78 | 97.8 | Step economy |
| Brønsted annulation | 3 | 68 | 99.1 | Mild conditions |
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions to form functionalized derivatives. Key examples include:
The fluorine atom at position 9 enhances electron-withdrawing effects, facilitating regioselective couplings at the indole moiety.
Nucleophilic Substitution Reactions
The fluorine substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Nucleophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methoxide | DMF, 120°C, 8 h | 9-methoxyazepinoindole | 42% | |
| Benzylamine | MeOH, reflux, 6 h | 9-benzylaminoazepinoindole | 68% |
Reactions proceed via a Meisenheimer intermediate, with steric hindrance from the fused azepine ring limiting substitution rates .
Amide and Urea Formation
The secondary amine in the azepine ring reacts with acylating agents:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetyl chloride | DCM, Et₃N, 0°C to RT | N-acetylazepinoindole | 89% | |
| 4-Nitrophenyl isocyanate | THF, 60°C, 4 h | N-(4-nitrophenyl)urea derivative | 76% |
Amidation is critical for generating bioactive analogs, particularly in studies targeting cystic fibrosis transmembrane conductance regulator (CFTR) modulation .
Ring-Opening and Rearrangement Reactions
The azepine ring undergoes ring-opening under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| H₂SO₄ (2M), 80°C, 3 h | H₂O | Indole-3-carboxylic acid derivative | 51% | |
| NaH, THF, −20°C to RT | Ethyl chloroformate | Spirocyclic oxazepane intermediate | 37% |
Ring-opening pathways are highly solvent-dependent, with polar aprotic solvents favoring rearrangement over decomposition .
Catalytic Hydrogenation
Selective saturation of the indole ring is achievable via hydrogenation:
| Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 24 h | Tetrahydroazepinoindole | 92% |
This reaction preserves the fluorine substituent while reducing aromaticity for enhanced solubility .
Halogenation and Functionalization
Electrophilic halogenation occurs at the indole C-5 position:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NBS, DMF, 50°C | Light exclusion | 5-bromoazepinoindole | 58% | |
| ICl, CHCl₃, 0°C | 2 h | 5-iodoazepinoindole | 44% |
Halogenation expands utility in further cross-coupling or bioconjugation strategies .
Key Mechanistic Insights
-
Steric Effects : The fused azepine ring impedes reactions at C-6 and C-7 positions, directing functionalization to C-5 and N-1 sites .
-
Acid Sensitivity : The hydrochloride salt enhances solubility but requires neutralization prior to reactions involving free amines .
-
Fluorine Impact : The electron-withdrawing fluorine group deactivates the indole ring, slowing electrophilic substitution but improving NAS reactivity .
This compound's versatility in cross-coupling, substitution, and ring-modification reactions underscores its value in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with enhanced properties.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown moderate to good antibacterial activity against Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values around 250 µg/mL against various strains.
- Antifungal Activity : The compound has shown potent antifungal effects against Candida tropicalis, with some derivatives achieving MIC values as low as 2 µg/mL.
Medicinal Applications
The therapeutic potential of this compound is currently being investigated for various diseases. Its mechanism of action likely involves interaction with specific molecular targets and pathways within cells.
Industrial Uses
In industry, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties and reactivity.
Similar Compounds
| Compound Type | Description |
|---|---|
| Indole | A fundamental structure in many natural and synthetic compounds with diverse biological activities. |
| Azepinoindole | A class of compounds with a similar core structure but different substituents leading to varied biological activities. |
Uniqueness of this compound
The unique fluorine substitution at the 9th position significantly influences its chemical and biological properties compared to other similar compounds. This modification can enhance stability and binding affinity.
Case Study 1: Antimicrobial Effectiveness
A study conducted on various derivatives of azepinoindoles indicated that those containing the fluorine substitution exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. The research highlighted the relationship between structural modifications and biological efficacy.
Case Study 2: Antifungal Activity Assessment
In vitro studies evaluating antifungal activity against Candida tropicalis revealed that certain derivatives of this compound had MIC values significantly lower than those of traditional antifungal agents.
Mechanism of Action
The mechanism of action of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom at the 9th position may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Azepinoindole vs. Pyridoindole Derivatives
- Target Compound: The azepino[3,4-b]indole core introduces conformational flexibility due to the seven-membered ring, which may enhance binding to targets requiring adaptable geometries.
- Pyridoindole Analogs : Compounds like 9H-Pyrido[3,4-b]indole derivatives (e.g., 9-ethyl-1,3-dimethyl analog, CAS: 65109-67-3) feature a six-membered pyridine ring fused to indole. This rigid structure may limit flexibility but improve thermal stability .
Fluorine Substitution
- Position 9 (Target): Fluorine at position 9 likely increases metabolic stability and electron-withdrawing effects, altering π-π stacking interactions compared to non-fluorinated analogs.
Substituent and Side Chain Modifications
Metabolic Stability
Fluorine at position 9 in the target compound likely enhances resistance to cytochrome P450-mediated metabolism, a feature shared with 5-fluoroindole derivatives . However, the azepino ring’s flexibility could increase susceptibility to enzymatic hydrolysis compared to rigid pyridoindoles .
Target Selectivity
- Target Compound: The azepinoindole core may interact with serotonin or dopamine receptors due to structural similarity to bioactive alkaloids.
Toxicity and Commercial Viability
Fluorinated analogs generally exhibit lower toxicity due to reduced reactive metabolite formation .
Biological Activity
9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride is a synthetic compound belonging to the azepinoindole class. Characterized by a fluorine atom at the 9th position and a hydrochloride salt form, this compound exhibits diverse biological activities and potential therapeutic applications. The aim of this article is to explore its biological activity through various studies and data.
- Molecular Formula : C12H13FN2
- Molecular Weight : 204.24 g/mol
- CAS Number : 1042626-47-0
The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The fluorine substitution enhances binding affinity to certain receptors or enzymes. While the exact molecular targets are still under investigation, it is hypothesized that this compound modulates cellular processes through interactions with key proteins and signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro evaluations have shown moderate to good antibacterial activity against various Gram-negative strains. The diameter of inhibition zones ranged from 11–15 mm with minimum inhibitory concentration (MIC) values around 250 µg/mL for certain derivatives .
- Antifungal Activity : Compounds in this class demonstrated potent antifungal activity against Candida tropicalis, with MIC values as low as 2 µg/mL reported for some derivatives .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom at the 9th position significantly influences the biological activity of the azepinoindole structure. This modification enhances stability and binding affinity compared to other similar compounds. A detailed SAR analysis can highlight how variations in substituents affect potency and selectivity against different microbial strains.
Study on Antimicrobial Efficacy
In a study assessing various indole-based compounds, including derivatives of azepinoindole:
- Compounds were synthesized and tested for their antimicrobial efficacy.
- The most potent candidates exhibited MIC values as low as 2 µg/mL against Candida albicans and demonstrated effective inhibition against Klebsiella pneumoniae and Escherichia coli .
Hybridization Approaches
Recent research has focused on hybridizing the azepinoindole structure with other biologically active moieties to enhance antimicrobial efficacy. For example:
- The introduction of triazole moieties into the indole framework has resulted in compounds with improved antibacterial properties due to increased lipophilicity and better interaction with microbial targets .
Comparative Analysis
| Compound Name | Molecular Formula | Antimicrobial Activity | MIC (µg/mL) |
|---|---|---|---|
| 9-Fluoro-Azepinoindole | C12H13FN2 | Moderate against Gram-negative | ~250 |
| Indole Derivative A | C11H12N2 | Potent against C. albicans | 2 |
| Triazole-Indole Hybrid | C14H15N3O | Enhanced antibacterial activity | Variable |
Q & A
Q. What are the established synthetic routes for 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of azepino-indole derivatives often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. For example:
- Step 1: React a fluorinated indole precursor (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) with terminal alkynes (e.g., 1-ethynyl-4-fluorobenzene) in PEG-400/DMF solvent mixtures (2:1 ratio) at room temperature for 12 hours .
- Step 2: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate via rotary evaporation.
- Step 3: Purify via flash column chromatography (70:30 ethyl acetate/hexane) to isolate the product.
Key Variables:
- Catalyst loading: CuI (1.0–2.0 eq.) significantly affects reaction efficiency. Excess Cu may lead to side reactions.
- Solvent choice: PEG-400 enhances solubility of polar intermediates, while DMF stabilizes reactive intermediates .
- Yield optimization: Typical yields range from 22% to 50%, depending on substituent steric effects and purification efficiency .
Table 1: Comparative Synthesis Conditions from Analogous Compounds
| Precursor | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 3-(2-azidoethyl)-5-fluoro | CuI | PEG-400/DMF | 22% | |
| 3-(2-azidoethyl)-5-bromo | CuI | PEG-400/DMF | 25% | |
| 3-(2-azidoethyl)-5-fluoro | CuI | PEG-400/DMF | 42% |
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- 1H/13C/19F NMR: Assign peaks based on coupling patterns (e.g., doublets for aromatic protons, triplets for ethyl groups). For example, in CDCl₃, azepino-indole protons appear at δ 7.23–4.62 ppm, with fluorine shifts at δ -114.65 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 427.0757 for brominated analogs) .
- TLC: Monitor reaction progress using 70:30 ethyl acetate/hexane (Rf ≈ 0.30) .
Critical Note: Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap. For fluorinated analogs, 19F NMR is essential to confirm substitution patterns .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to improve yield and purity?
Methodological Answer:
- Catalyst Screening: Test alternatives to CuI (e.g., Ru-based catalysts) to reduce metal contamination and improve regioselectivity.
- Solvent Optimization: Replace PEG-400 with ionic liquids to enhance reaction rates and simplify purification .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to <1 hour while maintaining yield .
- Automated Flash Chromatography: Improve purity (>98%) by optimizing gradient elution parameters .
Data-Driven Approach: Use Design of Experiments (DoE) to model interactions between catalyst loading, solvent ratio, and temperature.
Q. How can contradictions in NMR data between theoretical and experimental results be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions (e.g., δ 7.0–7.5 ppm) .
- DFT Calculations: Compare experimental 13C NMR shifts with computational predictions (e.g., B3LYP/6-311+G(d,p) basis set) to validate assignments .
- Variable Temperature NMR: Identify dynamic effects (e.g., ring puckering in azepino systems) that cause peak broadening .
Case Study: In a brominated analog, discrepancies between predicted and observed 19F shifts were resolved by identifying unexpected through-space coupling .
Q. What strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for azepino-indoles) .
- Light Sensitivity: Expose to UV-Vis light (254–365 nm) and track photodegradation products via LC-MS .
Table 2: Stability Profile of Analogous Compounds
| Condition | Degradation (%) | Method | Reference |
|---|---|---|---|
| pH 7.4, 37°C, 24h | <5% | HPLC | |
| 90°C, 12h | 15% | TGA | |
| UV 254 nm, 6h | 30% | LC-MS |
Q. How can computational modeling predict biological activity?
Methodological Answer:
- Molecular Docking: Screen against antioxidant targets (e.g., glutathione peroxidase) using AutoDock Vina. Fluorine atoms enhance binding via halogen bonds .
- QSAR Modeling: Correlate substituent electronegativity (e.g., F vs. Br) with IC₅₀ values in ischemia models .
- MD Simulations: Simulate membrane permeability (logP ≈ 2.5 for azepino-indoles) to predict blood-brain barrier penetration .
Validation: Compare in silico predictions with in vitro assays (e.g., DPPH radical scavenging for antioxidants) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
